molecular formula C10H10N2O3S B061245 Methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate CAS No. 175277-22-2

Methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate

Cat. No.: B061245
CAS No.: 175277-22-2
M. Wt: 238.27 g/mol
InChI Key: SYPFPQUWMZYAMG-UHFFFAOYSA-N
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Description

Methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate is a chemical compound with the molecular formula C10H10N2O3S It is known for its unique structure, which includes a cyano group, a mercapto group, and a methoxymethyl group attached to a nicotinate backbone

Scientific Research Applications

Methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate typically involves multi-step organic reactions. One common method includes the reaction of 5-cyano-6-mercaptonicotinic acid with methanol in the presence of a catalyst to form the methyl ester. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acids, while reduction of the cyano group can produce primary amines.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate involves its interaction with molecular targets such as enzymes or receptors. The cyano and mercapto groups can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The methoxymethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-cyano-6-hydroxy-2-(methoxymethyl)nicotinate
  • Methyl 5-cyano-6-amino-2-(methoxymethyl)nicotinate
  • Methyl 5-cyano-6-methyl-2-(methoxymethyl)nicotinate

Uniqueness

Methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity compared to its analogs. This makes it particularly useful in applications requiring specific interactions with thiol groups or in redox chemistry.

Properties

IUPAC Name

methyl 5-cyano-2-(methoxymethyl)-6-sulfanylidene-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-14-5-8-7(10(13)15-2)3-6(4-11)9(16)12-8/h3H,5H2,1-2H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPFPQUWMZYAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C(=S)N1)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372554
Record name methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730237
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175277-22-2
Record name methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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